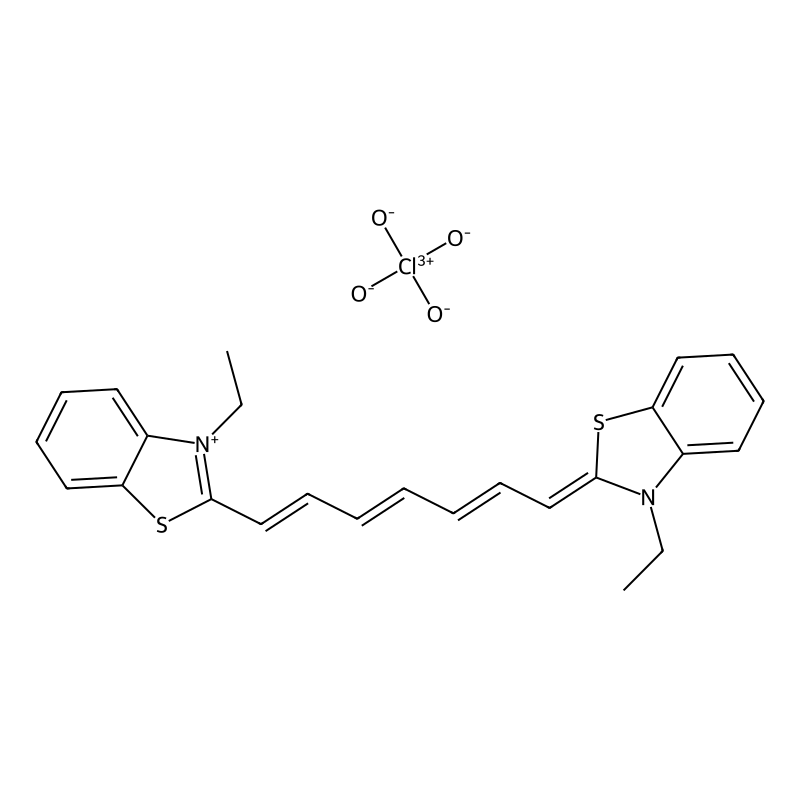

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dye for Lasers:

3,3’-Diethylthiatricarbocyanine perchlorate is a well-established laser dye, particularly for pulsed lasers. Its conjugated structure allows it to absorb and emit light efficiently at specific wavelengths, making it suitable for various laser applications []. Studies have shown its effectiveness in pulsed dye lasers for scientific research purposes.

Membrane Potential studies:

The compound's ability to interact with cell membranes makes it a potential tool for studying membrane potential, a crucial factor in cellular function. Research has explored its use with cyanine dyes, like 3,3’-Diethylthiatricarbocyanine perchlorate, to measure membrane potential and responses in nerve cells [].

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is a complex organic compound characterized by its unique structure, which includes a benzothiazolium core and a perchlorate anion. Its molecular formula is and it possesses notable optical properties due to the extended conjugation in its heptatriene moiety. This compound is of interest in various fields, including materials science and biochemistry, due to its potential applications in fluorescence and as a biological probe.

The chemical behavior of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate can be influenced by the perchlorate ion. Perchlorate is known for its oxidative properties, which can lead to various redox reactions. For instance, it can be reduced to chlorate or chloride under specific conditions, often facilitated by transition metals or reducing agents . The benzothiazolium structure may also engage in electrophilic substitution reactions due to the electron-rich nature of the aromatic rings.

The synthesis of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate typically involves multi-step organic reactions:

- Formation of Benzothiazole: Starting materials such as 2-aminobenzenethiol and ethyl bromide can be used to synthesize the benzothiazole moiety.

- Creation of Heptatriene: The heptatriene unit can be constructed through a series of coupling reactions involving alkenes or alkynes.

- Final Assembly: The final compound is formed by coupling the benzothiazole with the heptatriene and subsequent addition of perchloric acid to form the perchlorate salt.

These steps may involve various catalysts and conditions to optimize yield and purity .

The applications of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate are diverse:

- Fluorescent Probes: Its strong fluorescence makes it suitable for use in biological imaging.

- Photodynamic Therapy: Potential use in cancer treatment where light activation can induce cytotoxic effects.

- Material Science: Used in the development of organic electronic materials due to its unique electronic properties.

Interaction studies involving 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate have focused on its binding affinities with various biomolecules. These studies help elucidate its potential as a drug delivery system or as a fluorescent marker in cellular environments. Preliminary data suggest that it may interact favorably with proteins or nucleic acids, although comprehensive interaction profiles are still needed .

Several compounds share structural similarities with 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethylbenzothiazole | Benzothiazole core | Lacks heptatriene unit |

| Benzothiazolium iodide | Similar cationic structure | Different halide anion |

| 3-Allyl-benzothiazole | Contains allyl group | More reactive due to double bond |

| 4-Methyl-benzothiazole | Methyl substitution on benzothiazole | Simpler structure with less conjugation |

These compounds vary in their reactivity, biological activity, and applications but share the common benzothiazole framework that imparts certain electronic properties. The unique combination of components in 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate distinguishes it from these analogs by enhancing its stability and fluorescence characteristics .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant